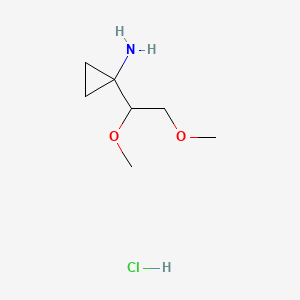

1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride

Description

1-(1,2-Dimethoxyethyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative featuring a dimethoxyethyl substituent bound to the cyclopropane ring’s amine group. Cyclopropane amines are often utilized as building blocks in drug discovery due to their ability to enhance metabolic stability and modulate receptor interactions .

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

1-(1,2-dimethoxyethyl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-5-6(10-2)7(8)3-4-7;/h6H,3-5,8H2,1-2H3;1H |

InChI Key |

BPWNMJORXUYYJH-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C1(CC1)N)OC.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride typically involves the following steps:

Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.

Amine Introduction: The amine group is introduced via nucleophilic substitution reactions.

Methoxylation: The methoxy groups are added through methylation reactions using methanol or other methylating agents.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, leading to the formation of substituted derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the methoxy groups and formation of corresponding alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of related cyclopropane amine hydrochlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Characteristics |

|---|---|---|---|---|

| 1-(Trifluoromethyl)cyclopropan-1-amine HCl | C₄H₇ClF₃N | 177.56 | 35501-83-8 | Electron-withdrawing CF₃ group |

| 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine HCl | C₁₀H₁₂ClFN | 165.21 | 1439897-84-3 | Aromatic fluorophenyl group |

| 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine HCl | C₆H₉ClN₄O | 188.62 | Not provided | Heterocyclic oxadiazole substituent |

| 1-(2-Bromophenyl)cyclopropan-1-amine HCl | C₉H₁₁BrClN | 248.55 | Not provided | Aromatic bromophenyl group |

| Cyclopropane-1,1-diyldimethanamine diHCl | C₅H₁₃Cl₂N₂ | 178.08 | 136476-40-9 | Dual amine groups on cyclopropane |

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The trifluoromethyl group (CF₃) in the first compound enhances polarity and metabolic stability compared to the dimethoxyethyl group (electron-donating methoxy groups), which may improve solubility in polar solvents .

- Aromatic vs. This difference impacts binding affinity in biological targets .

Biological Activity

1-(1,2-Dimethoxyethyl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity and applications in drug development. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a dimethoxyethyl group and an amine functional group. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.

The biological activity of 1-(1,2-Dimethoxyethyl)cyclopropan-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. The compound is investigated for its role in modulating neurotransmitter systems, particularly those involving serotonin receptors .

Biological Activity

Research indicates that 1-(1,2-Dimethoxyethyl)cyclopropan-1-amine hydrochloride exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For example, compounds derived from cyclopropanamine structures have shown significant activity against glioma and melanoma cell lines .

- Neuropharmacological Effects : The compound has been explored for its effects on serotonin receptors, particularly the 5-HT2A receptor. Agonist activity at this receptor has been linked to potential antidepressant effects .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Antitumor Studies : A study on structurally related compounds demonstrated micromolar activity against multiple cancer cell lines, suggesting that modifications to the cyclopropane structure can enhance biological efficacy .

- Neurotransmitter Modulation : Research focused on similar amine compounds showed that they could effectively modulate serotonin signaling pathways, leading to increased interest in their use for treating mood disorders .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of cyclopropanamine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.